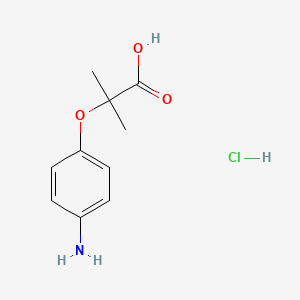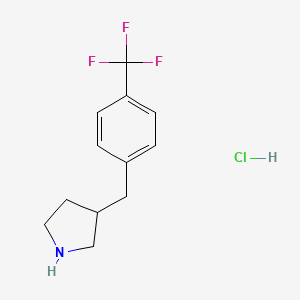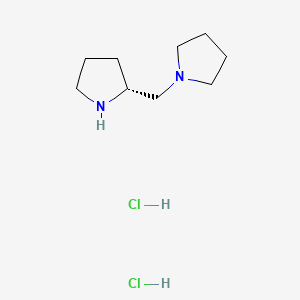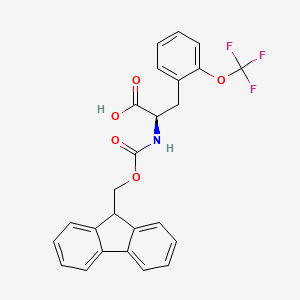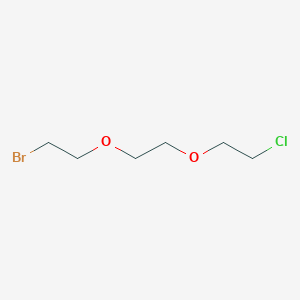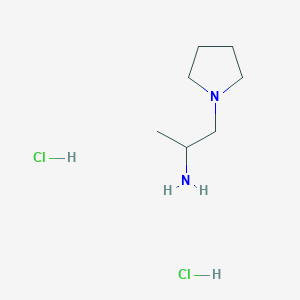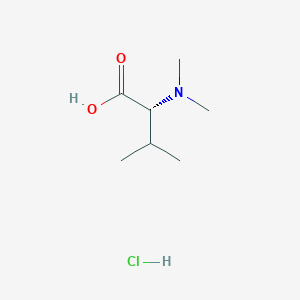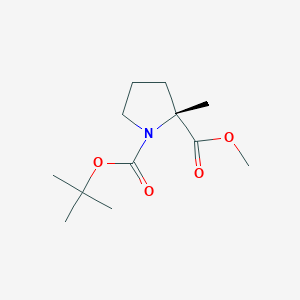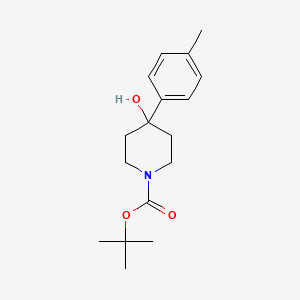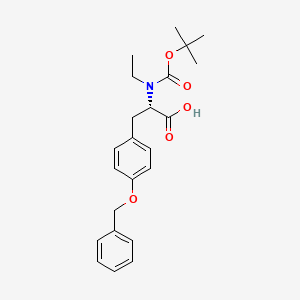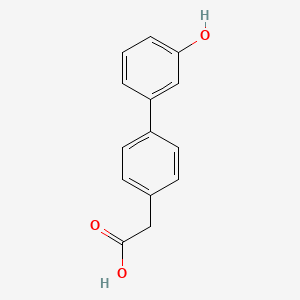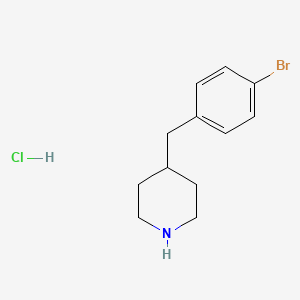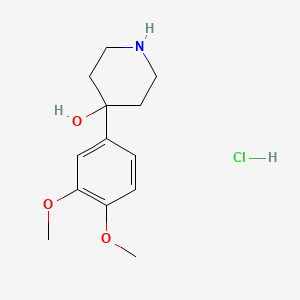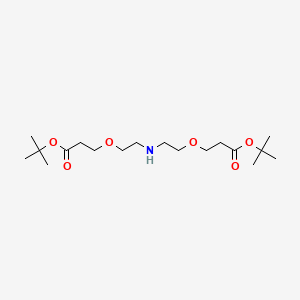
HN-(PEG1-CH2CH2COOtBu)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HN-(PEG1-CH2CH2COOtBu)2 typically involves the reaction of amino-terminated polyethylene glycol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification techniques: Such as crystallization or distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HN-(PEG1-CH2CH2COOtBu)2 undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: Carboxylic acids and polyethylene glycol
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation and Reduction: Corresponding oxidized or reduced products
Scientific Research Applications
HN-(PEG1-CH2CH2COOtBu)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of HN-(PEG1-CH2CH2COOtBu)2 involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol chains provide hydrophilicity, while the tert-butyl ester groups offer steric protection. This combination enhances the solubility, stability, and bioavailability of the modified molecules. The amino group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
HN-(PEG1-CH2CH2COOtBu)2 can be compared with other similar compounds, such as:
HN-(PEG1-CH2CH2COOH)2: Lacks the tert-butyl ester groups, resulting in different solubility and stability properties.
HN-(PEG2-CH2CH2COOtBu)2: Contains longer polyethylene glycol chains, which may affect its hydrophilicity and molecular interactions.
HN-(PEG1-CH2CH2COOMe)2: Has methyl ester groups instead of tert-butyl ester groups, leading to variations in steric protection and reactivity.
The uniqueness of this compound lies in its combination of polyethylene glycol chains and tert-butyl ester groups, which provide a balance of hydrophilicity, stability, and functionalizability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethylamino]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-17(2,3)24-15(20)7-11-22-13-9-19-10-14-23-12-8-16(21)25-18(4,5)6/h19H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOBHUHNVCBIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
